Cas no 1803848-32-9 (3,4-Dichloro-2-(trifluoromethylthio)toluene)
3,4-Dichloro-2-(trifluoromethylthio)toluene Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dichloro-2-(trifluoromethylthio)toluene
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- Inchi: 1S/C8H5Cl2F3S/c1-4-2-3-5(9)6(10)7(4)14-8(11,12)13/h2-3H,1H3
- InChI Key: VDKKPQHFHMTJGY-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C)=C1SC(F)(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 198
- XLogP3: 5.3
- Topological Polar Surface Area: 25.3
3,4-Dichloro-2-(trifluoromethylthio)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007640-250mg |
3,4-Dichloro-2-(trifluoromethylthio)toluene |
1803848-32-9 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
| Alichem | A010007640-500mg |
3,4-Dichloro-2-(trifluoromethylthio)toluene |
1803848-32-9 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010007640-1g |
3,4-Dichloro-2-(trifluoromethylthio)toluene |
1803848-32-9 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3,4-Dichloro-2-(trifluoromethylthio)toluene Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3,4-Dichloro-2-(trifluoromethylthio)toluene
Introduction to 3,4-Dichloro-2-(trifluoromethylthio)toluene (CAS No. 1803848-32-9)
3,4-Dichloro-2-(trifluoromethylthio)toluene, identified by the Chemical Abstracts Service Number (CAS No.) 1803848-32-9, is a significant compound in the realm of organic synthesis and pharmaceutical development. This aromatic heterocyclic compound features a unique structural framework that combines chloro and trifluoromethylthio substituents on a toluene backbone, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural motif of 3,4-Dichloro-2-(trifluoromethylthio)toluene encompasses both electron-withdrawing and electron-donating groups, which contribute to its reactivity and potential applications in medicinal chemistry. The presence of chlorine atoms at the 3 and 4 positions enhances its electrophilic aromatic substitution potential, while the trifluoromethylthio group introduces both steric hindrance and electronic effects that can modulate the compound's interactions with biological targets.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their favorable pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity. 3,4-Dichloro-2-(trifluoromethylthio)toluene fits well within this trend, serving as a key precursor in the synthesis of fluorinated heterocycles that exhibit potent biological activity. For instance, derivatives of this compound have been explored in the development of antimicrobial agents, where the trifluoromethylthio group contributes to increased efficacy against resistant bacterial strains.
Moreover, the compound's utility extends to agrochemical applications, where its structural features contribute to the design of novel pesticides with improved selectivity and environmental compatibility. The chloro substituents facilitate further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures that are essential for crop protection.
Recent advancements in synthetic methodologies have further highlighted the importance of 3,4-Dichloro-2-(trifluoromethylthio)toluene as a building block. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated thiourea coupling, have been employed to introduce additional functional groups with high efficiency. These techniques have enabled chemists to access a diverse array of derivatives with tailored properties for drug discovery and material science.
The pharmaceutical industry has also leveraged computational chemistry and machine learning algorithms to optimize the synthesis of 3,4-Dichloro-2-(trifluoromethylthio)toluene derivatives. By integrating experimental data with predictive models, researchers can accelerate the identification of lead compounds with desired pharmacological profiles. This interdisciplinary approach has led to several promising candidates entering clinical trials for treating neurological disorders and inflammatory diseases.
From a chemical perspective, 3,4-Dichloro-2-(trifluoromethylthio)toluene exemplifies the strategic use of halogenated aromatic systems in medicinal chemistry. The interplay between electronic effects and steric interactions in this molecule provides insights into how structural modifications can influence biological activity. As research continues to uncover new therapeutic targets, compounds like 3,4-Dichloro-2-(trifluoromethylthio)toluene will remain indispensable in the quest for innovative treatments.
The synthesis and application of 3,4-Dichloro-2-(trifluoromethylthio)toluene also underscore the importance of sustainable chemistry practices. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global initiatives to promote sustainable industrial practices.
In conclusion, 3,4-Dichloro-2-(trifluoromethylthio)toluene (CAS No. 1803848-32-9) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while recent advancements in synthetic chemistry continue to expand its utility. As research progresses, this compound will undoubtedly play a pivotal role in developing next-generation therapeutics and sustainable chemical solutions.
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